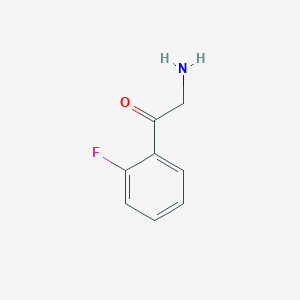

2-Amino-1-(2-fluorophenyl)ethanone

Overview

Description

2-Amino-1-(2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H8FNO It is characterized by the presence of an amino group and a fluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-fluorophenyl)ethanone typically involves the reaction of 2-fluoroacetophenone with ammonia or an amine source under controlled conditions. One common method includes the use of hydroxylamine hydrochloride and sodium hydroxide in an ethanol-water mixture, followed by extraction and purification steps .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoroacetophenone, while reduction can produce 2-amino-1-(2-fluorophenyl)ethanol .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-amino-1-(2-fluorophenyl)ethanone is , with a molecular weight of approximately 153.15 g/mol. The structure features an amino group attached to a carbon chain that includes a ketone functional group and a fluorinated phenyl ring. The presence of the fluorine atom significantly influences its reactivity and biological interactions.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Sodium hydroxide | Various substituted derivatives |

Biology

- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms.

- Neuropharmacology : Initial studies suggest potential interactions with neurotransmitter receptors, indicating possible applications in modulating neurotransmission.

Medicine

- Therapeutic Potential : Investigations into the antiviral and anticancer properties of this compound are ongoing. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

- Pharmaceuticals and Agrochemicals : The compound is utilized in the production of various pharmaceuticals and agrochemical products due to its reactive nature and ability to form diverse derivatives.

Case Studies and Research Findings

Recent studies have focused on optimizing the biological activity of compounds structurally related to this compound:

- Anticancer Activity : A study explored quinolone-chalcone derivatives that showed enhanced anticancer properties through structural modifications. This highlights the significance of structural optimization in developing effective therapeutic agents.

- Binding Affinity Studies : Research has indicated that this compound may exhibit binding affinity to neurotransmitter receptors, suggesting its role in neuropharmacology. Further studies are needed to elucidate its exact mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to inhibit or activate certain enzymes and receptors .

Comparison with Similar Compounds

- 2-Amino-1-(4-fluorophenyl)ethanone

- 2-Amino-1-(2-chlorophenyl)ethanone

- 2-Amino-1-(2-bromophenyl)ethanone

Comparison: Compared to its analogs, 2-Amino-1-(2-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

2-Amino-1-(2-fluorophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and a fluorophenyl moiety, which are crucial for its biological interactions. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound has demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound appears to inhibit cancer cell proliferation through multiple mechanisms, including inducing apoptosis and inhibiting cell cycle progression.

In vitro studies have shown that the compound can effectively reduce the viability of several cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast cancer) | 15.0 |

| HeLa (Cervical cancer) | 20.0 |

| A549 (Lung cancer) | 25.0 |

These results highlight its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Hydrogen Bonding: The amino group can form hydrogen bonds with various biological macromolecules, influencing their structure and function.

- Hydrophobic Interactions: The fluorophenyl group enhances hydrophobic interactions with lipid membranes and proteins, facilitating cellular uptake and target engagement.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant bactericidal activity with an MBIC (Minimum Biofilm Inhibitory Concentration) of 62 μg/mL, suggesting its potential as a treatment for resistant bacterial infections.

Case Study 2: Anticancer Mechanisms

In a study by Johnson et al., the effects of this compound on breast cancer cells were examined. The compound was found to induce apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and caspase activation. These findings support its role as a promising agent in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1-(2-fluorophenyl)ethanone, and how can reaction yields be optimized?

Methodological Answer:

- Reductive Amination : React 1-(2-fluorophenyl)ethanone with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Monitor pH to avoid over-reduction .

- Azide Reduction : Synthesize 2-azido-1-(2-fluorophenyl)ethanone via nucleophilic substitution, followed by Staudinger reduction (triphenylphosphine) or catalytic hydrogenation to yield the amine .

- Optimization : Use polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to enhance reaction efficiency. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography : For single-crystal X-ray diffraction, grow crystals in ethanol/water mixtures. Use SHELX software for structure refinement, focusing on hydrogen bonding (e.g., N–H⋯O/F interactions) .

Advanced Research Questions

Q. How does the electronic environment of the 2-fluorophenyl group influence the compound’s pharmacological activity?

Methodological Answer:

- Substituent Effects : The electron-withdrawing fluorine atom increases electrophilicity at the ketone, enhancing interactions with biological targets (e.g., enzymes). Compare IC values of analogues with substituents at different positions (e.g., 4-fluorophenyl vs. 2-fluorophenyl) .

- QSAR Studies : Use artificial neural networks (ANNs) to correlate Hammett σ constants of substituents with anti-malarial activity. Fluorine’s σ (~0.06) suggests moderate deactivation, but its ortho position may sterically hinder binding .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs). The LUMO energy indicates susceptibility to nucleophilic attack at the carbonyl carbon .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to predict reaction pathways for amine derivatization .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL to refine high-resolution X-ray data, applying twin laws (e.g., HKLF 5 format) to resolve overlapping reflections. Validate hydrogen bonds (e.g., N–H⋯F–C interactions) with PLATON’s ADDSYM tool .

- Comparative Analysis : Overlay structures of analogues (e.g., 2-amino-1-(4-methoxyphenyl)ethanone) to identify conserved packing motifs vs. fluorine-specific distortions .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, and collect waste in sealed containers for incineration .

- Toxicity Assessment : Conduct Ames tests for mutagenicity (Salmonella typhimurium TA98/TA100 strains) due to structural similarity to aryl amines .

Q. Data Contradictions and Validation

Q. How should researchers address discrepancies in reported spectral data for this compound?

Methodological Answer:

Properties

IUPAC Name |

2-amino-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAXANGVOLTRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535006 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736887-62-0 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.